molecular formula C18H16N2O4S B11968881 Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

Cat. No.: B11968881
M. Wt: 356.4 g/mol
InChI Key: JEUUYDPELQWUSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate typically involves a two-step process . The first step includes the synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid using choline chloride:urea deep eutectic solvent (DES). The second step involves S-alkylation of the 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one in a microwave-induced reaction . This green synthetic procedure is efficient and environmentally friendly.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is unique due to its methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate

InChI

InChI=1S/C18H16N2O4S/c1-23-13-9-7-12(8-10-13)20-17(22)14-5-3-4-6-15(14)19-18(20)25-11-16(21)24-2/h3-10H,11H2,1-2H3

InChI Key

JEUUYDPELQWUSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC

Origin of Product

United States

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